molecular formula C16H29NO5 B1668106 Butoctamide semisuccinate CAS No. 32838-28-1

Butoctamide semisuccinate

Katalognummer: B1668106
CAS-Nummer: 32838-28-1
Molekulargewicht: 315.40 g/mol
InChI-Schlüssel: CQONVBIGUJWUFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Butoctamide hemisuccinate kann durch die Reaktion von Diketen mit 2-Ethylhexylamin zu N-(2-Ethylhexyl)acetoacetamid synthetisiert werden. Dieser Zwischenstoff wird dann mit Wasserstoff über Raney-Nickel in Methanol reduziert, um die Zielverbindung zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Butoctamide hemisuccinate folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um die für pharmazeutische Anwendungen erforderliche Reinheit und Konsistenz zu gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um sicherzustellen, dass das Endprodukt die behördlichen Standards erfüllt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Butoctamide hemisuccinate unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffgas für die Reduktion und verschiedene Oxidationsmittel für die Oxidation. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und Drücke, um den gewünschten Reaktionsweg zu gewährleisten.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise führen Reduktionsreaktionen typischerweise zu reduzierteren Formen der Verbindung, während Oxidationsreaktionen zu oxidierteren Formen führen.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

  • Model Compound : Butoctamide semisuccinate serves as a model compound in studies focused on amide and ester chemistry. Its structural characteristics allow researchers to explore reaction mechanisms and properties of similar compounds .

2. Biology

  • Sleep Studies : Research indicates that this compound affects sleep patterns significantly. It has been shown to increase REM (Rapid Eye Movement) sleep in both animal models and human subjects. A study involving healthy males demonstrated that administration of 600 mg of the compound resulted in significant increases in REM sleep duration compared to placebo .
  • Mechanism of Action : The compound is believed to stimulate serotonin release from mast cells, which may contribute to its effects on sleep regulation .

3. Medicine

  • Hypnotic Agent : this compound is utilized as a hypnotic agent for treating insomnia and other sleep-related disorders. It is marketed under the brand name Listomin S in Japan, highlighting its clinical relevance .
  • Clinical Trials : Various studies have confirmed its efficacy in increasing REM sleep without significantly altering total sleep time or efficiency, making it a potential alternative to other hypnotics that may have more side effects .

Case Studies

Study Objective Findings
Study on Sleep Effects (PubMed)To evaluate the effects of butoctamide hydrogen succinate on sleep patternsIncreased REM sleep duration in healthy adults; no significant changes in total sleep time
Efficacy in Aged SubjectsInvestigate effects on older adultsConfirmed increased REM sleep similar to younger subjects; potential for treating insomnia across age groups
Pharmacological ProfileAssess pharmacological propertiesDemonstrated effectiveness against insomnia with minimal side effects compared to traditional hypnotics

Industrial Applications

In addition to its research applications, this compound is also used in the pharmaceutical industry for formulating various products aimed at treating sleep disorders. Its stability and efficacy make it suitable for incorporation into therapeutic agents .

Wirkmechanismus

Butoctamide hemisuccinate exerts its effects by stimulating the release of serotonin from rat peritoneal mast cells . This increase in serotonin levels helps to regulate sleep patterns and promote restful sleep. The molecular targets and pathways involved include serotonin receptors and the central nervous system.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Hexobutyramid: Ein weiteres Hypnotikum mit ähnlichen Eigenschaften.

    Benzodiazepine: Eine Klasse von Verbindungen, die zur Behandlung von Angstzuständen und Schlafstörungen eingesetzt werden.

    Barbiturate: Ältere Hypnotika mit einem höheren Risiko für Abhängigkeit und Nebenwirkungen.

Einzigartigkeit

Butoctamide hemisuccinate ist einzigartig in seiner Fähigkeit, REM-Schlaf zu erhöhen, ohne signifikante Nebenwirkungen oder Abhängigkeit zu verursachen . Dies macht es zu einer wertvollen Alternative zu anderen Hypnotika, insbesondere bei langfristiger Anwendung.

Biologische Aktivität

Butoctamide semisuccinate (BAHS) is an organic compound known for its significant biological activity, particularly in sleep modulation. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and implications for therapeutic use, supported by data tables and relevant research findings.

  • Molecular Formula : C16H29NO5
  • Molecular Weight : 315.4052 g/mol
  • Stereochemistry : Mixed
  • Charge : Neutral

Structural Representation

  • SMILES : CCCCC(CC)CNC(=O)CC(C)OC(=O)CCC(O)=O
  • InChIKey : CQONVBIGUJWUFE-UHFFFAOYSA-N

This compound is primarily recognized for its ability to enhance rapid eye movement (REM) sleep . It is believed to act through the modulation of neurotransmitters, particularly by increasing serotonin levels in the brain, which plays a crucial role in regulating sleep architecture. Unlike many traditional hypnotics that suppress REM sleep, BAHS promotes it, making it a unique candidate for insomnia treatment.

Sleep Studies

  • Animal Studies : Research conducted on chronically prepared cats demonstrated that BAHS significantly increases the duration of REM sleep. This effect was consistent across various conditions, indicating its potential as a reliable hypnotic agent .
  • Human Studies : A study involving six healthy male participants (mean age 21 years) showed that administration of 600 mg of BAHS resulted in a marked increase in REM sleep without altering total sleep time or efficiency. The maximum percentage of BAHS-induced REM sleep reached 34%, highlighting its effectiveness in enhancing this critical sleep phase .

Comparative Efficacy

This compound has been compared with other sleep aids based on its effects on sleep stages:

Compound NameChemical FormulaPrimary UseUnique Features
Butoctamide hydrogen succinateC15H27NO4Sleep aidIncreases REM sleep significantly
DiazepamC16H13ClN2OAnxiolyticBenzodiazepine; suppresses REM sleep
ZolpidemC19H21N3O4SHypnoticShort-acting; primarily affects stage 2 sleep

Clinical Implications

The unique properties of this compound suggest several clinical applications:

  • Insomnia Treatment : Its ability to enhance REM sleep could provide a novel approach to treating insomnia, especially in patients where traditional hypnotics are ineffective or lead to adverse effects.
  • Combination Therapies : Preliminary studies indicate potential synergistic effects when combined with other CNS-active drugs, which may enhance overall therapeutic outcomes for sleep disorders .

Case Studies and Research Findings

Research has consistently demonstrated the efficacy of this compound in various settings:

  • A study published in Psychopharmacology confirmed significant increases in REM sleep stages among participants using BAHS compared to placebo controls .
  • Another investigation highlighted the compound's interaction with serotonin receptors, further elucidating its mechanism in promoting REM sleep.

Eigenschaften

IUPAC Name

4-[4-(2-ethylhexylamino)-4-oxobutan-2-yl]oxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO5/c1-4-6-7-13(5-2)11-17-14(18)10-12(3)22-16(21)9-8-15(19)20/h12-13H,4-11H2,1-3H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQONVBIGUJWUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)CC(C)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32266-82-3 (calcium salt[2:1])
Record name Butoctamide semisuccinate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4057716
Record name Butoctamide semisuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32838-28-1
Record name 1-[3-[(2-Ethylhexyl)amino]-1-methyl-3-oxopropyl] butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32838-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butoctamide semisuccinate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butoctamide semisuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTOCTAMIDE SEMISUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F58251NT6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butoctamide semisuccinate
Reactant of Route 2
Reactant of Route 2
Butoctamide semisuccinate
Reactant of Route 3
Butoctamide semisuccinate
Reactant of Route 4
Butoctamide semisuccinate
Reactant of Route 5
Reactant of Route 5
Butoctamide semisuccinate
Reactant of Route 6
Reactant of Route 6
Butoctamide semisuccinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.